molecular formula C7H8FIN2 B8636723 2-(2-Fluoro-4-iodopyridin-3-yl)ethanamine

2-(2-Fluoro-4-iodopyridin-3-yl)ethanamine

Cat. No. B8636723
M. Wt: 266.05 g/mol
InChI Key: XZMNXGVYZBNGSV-UHFFFAOYSA-N
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Patent
US07560551B2

Procedure details

TFA (0.677 ml, 8.79 mmol) was added into a solution of tert-butyl 2-(2-fluoro-4-iodopyridin-3-yl)ethylcarbamate (1.61 g, 4.40 mmol) in DCM (6.28 ml, 4.40 mmol). After 4 h, LCMS showed mainly starting material. 1 mL of TFA was added. After 16 h, the reaction was diluted with DCM, neutralized with sat. NaHCO3. The product was extracted with DCM. The organic layer was washed with brine, dried over MgSO4, and concentrated to afford a creamy colored solid, 2-(2-fluoro-4-iodopyridin-3-yl)ethanamine. MS Calcd for C7H8FIN2: [M]+=266. Found: [M+H]+=267. HRMS Calcd for C7H8FIN2: [M+H]+=266.9789. Found: [M+H]+=266.9802.
Name
Quantity
0.677 mL
Type
reactant
Reaction Step One
Name
tert-butyl 2-(2-fluoro-4-iodopyridin-3-yl)ethylcarbamate
Quantity
1.61 g
Type
reactant
Reaction Step One
Name
Quantity
6.28 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)(C(F)(F)F)=O.[F:8][C:9]1[C:14]([CH2:15][CH2:16][NH:17]C(=O)OC(C)(C)C)=[C:13]([I:25])[CH:12]=[CH:11][N:10]=1.C([O-])(O)=O.[Na+]>C(Cl)Cl>[F:8][C:9]1[C:14]([CH2:15][CH2:16][NH2:17])=[C:13]([I:25])[CH:12]=[CH:11][N:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.677 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
tert-butyl 2-(2-fluoro-4-iodopyridin-3-yl)ethylcarbamate
Quantity
1.61 g
Type
reactant
Smiles
FC1=NC=CC(=C1CCNC(OC(C)(C)C)=O)I
Name
Quantity
6.28 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 16 h
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with DCM
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=NC=CC(=C1CCN)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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